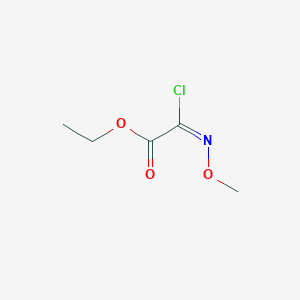![molecular formula C8H11N5O B1475681 7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2090592-14-4](/img/structure/B1475681.png)
7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Vue d'ensemble
Description
7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Triazole compounds have been identified as potent inhibitors against various bacterial strains, including drug-resistant forms. They act by inhibiting key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The synthesis of triazole-containing hybrids has shown promising broad-spectrum antibacterial activity against clinically significant organisms, including Staphylococcus aureus. These hybrids exhibit dual or multiple mechanisms of action, enhancing their efficacy against resistant strains (Li & Zhang, 2021).
Agricultural Applications
Triazole derivatives have found applications in agriculture, particularly in the production of plant protection products. They are used to manufacture various insecticides, fungicides, plant growth regulators, and retardants. These applications leverage the biological activity of triazole compounds to enhance crop protection and productivity. The use of 3- and 4-substituted amino-1,2,4-triazoles in agriculture highlights the versatility of these compounds in promoting plant health and yield (Nazarov et al., 2021).
Material Science Applications
In the field of material science, triazole derivatives have been explored for the development of heat-resistant polymers, fluorescent products, and ionic liquids. These applications benefit from the chemical stability and functional versatility of triazole compounds, making them suitable for creating materials with desirable properties for use in biotechnology, energy, and applied sciences (Nazarov et al., 2021).
Propriétés
IUPAC Name |
7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-6-10-11-7-8(14)12(3-2-9)4-5-13(6)7/h4-5H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQCNLVUPSCNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)





![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)

![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)





